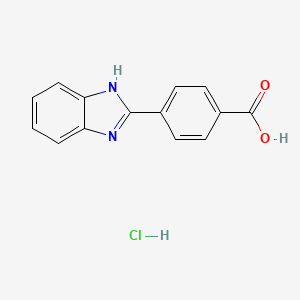

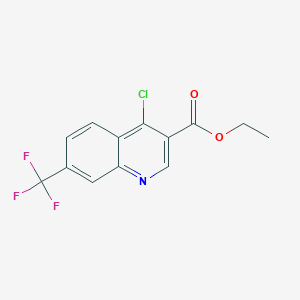

4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-(1H-Benzoimidazol-2-yl)-benzoic acid hydrochloride" is a derivative of benzoic acid and benzoimidazole, which are both well-known for their various applications in medicinal chemistry and materials science. Benzoimidazole derivatives, in particular, have been extensively studied due to their biological activities and potential as pharmaceutical agents .

Synthesis Analysis

The synthesis of benzoimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For instance, the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride was achieved through bromination and subsequent amination of 4-methylbenzoic acid, indicating a multi-step synthetic route that could be adapted for the synthesis of related compounds . Similarly, the construction of 2-D lanthanide(III)-frameworks with 4-(benzimidazol-1-ylmethyl)benzoate demonstrates the versatility of benzoimidazole derivatives in forming complex structures under solvothermal conditions .

Molecular Structure Analysis

The molecular structure and geometry of benzoimidazole derivatives can be optimized using computational methods such as density functional theory (DFT). For example, the structures of azo-benzoic acids were confirmed using spectroscopic techniques and optimized using the B3LYP DFT method . This suggests that similar computational methods could be employed to analyze the molecular structure of "4-(1H-Benzoimidazol-2-yl)-benzoic acid hydrochloride".

Chemical Reactions Analysis

Benzoimidazole derivatives can undergo various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, as observed in the study of azo-benzoic acids . The reactivity of these compounds can be influenced by solvent composition and pH, which is crucial for understanding their behavior in different environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoimidazole derivatives can be characterized using various spectroscopic and analytical techniques. For instance, the photoluminescence properties of coordination polymers with 4-(1H-imidazol-1-yl) benzoic acid were studied, revealing ligand-centered transitions and ligand-to-metal charge transfer . Additionally, the corrosion inhibition efficiency of 4-(benzoimidazole-2-yl)pyridine on mild steel was investigated, demonstrating the potential application of benzoimidazole derivatives as corrosion inhibitors .

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated the antimicrobial efficacy of compounds derived from 4-(1H-Benzoimidazol-2-yl)-benzoic acid hydrochloride. For instance, the synthesis of amino acids and sulfamoyl and pyrrole derivatives attached to the 4-benzoimidazol-2-yl moiety has shown significant antimicrobial activities against various bacterial and fungal strains. These compounds were found to be effective against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeuroginosa, Candida albicans, and Aspergillus niger, highlighting their potential in developing new antimicrobial agents (Abd El-Meguid, 2014).

Anticorrosive Properties

The compound has also been studied for its anticorrosive properties. Benzimidazole derivatives, including those based on the 4-(1H-Benzoimidazol-2-yl) moiety, have been investigated as corrosion inhibitors for metals in acidic solutions. These studies have shown that such compounds can offer significant protection against corrosion, potentially serving as effective corrosion inhibitors in industrial applications. The effectiveness of these compounds was attributed to their ability to form stable complexes with metal surfaces, thus preventing corrosion processes (Rbaa et al., 2020).

Material Synthesis and Coordination Polymers

Further research has focused on the synthesis of coordination polymers using 4-(1H-Benzoimidazol-2-yl)-benzoic acid hydrochloride derivatives. These materials have shown promising properties, including high thermal stability and luminescent characteristics, making them of interest for various technological applications. The ability to tune the luminescent properties of these polymers through structural modifications opens up possibilities for their use in sensing, imaging, and electronic devices (Wang et al., 2017).

Future Directions

Benzimidazoles are one of the important heterocyclic templates for the intensive investigation in chemical sciences due to their well-known applications and interesting biological activity profile . They have a wide range of biological activities and represent several important classes in drug discovery .

properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2.ClH/c17-14(18)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13;/h1-8H,(H,15,16)(H,17,18);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSLWJNWXZLZIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid](/img/structure/B1340092.png)

![4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1340097.png)